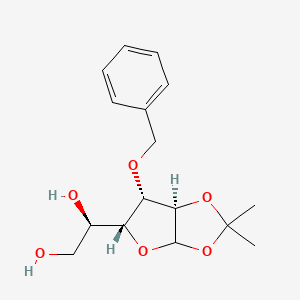

3-O-Benzyl-1,2-O-isopropylidene-a-D-glucofuranose

Descripción

3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose (CAS: 18685-18-2) is a protected glucose derivative with a benzyl group at the C3 hydroxyl and an isopropylidene ketal at the C1 and C2 positions. Its molecular formula is C₁₉H₂₆O₆ (MW: 350.41 g/mol), and it exists as a yellow-to-red viscous liquid soluble in organic solvents like ethanol, chloroform, and ethyl acetate but insoluble in water .

Propiedades

IUPAC Name |

(1R)-1-[(5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-16(2)21-14-13(19-9-10-6-4-3-5-7-10)12(11(18)8-17)20-15(14)22-16/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14-,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFFIYJOTIJKSX-HHHGZCDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](OC2O1)[C@@H](CO)O)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose typically involves the protection of glucose derivatives. One common method includes the reaction of glucose with benzyl chloride in the presence of a base to form the benzylated derivative. This is followed by the formation of the isopropylidene group using acetone and an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents such as halides and nucleophiles are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted benzyl derivatives .

Aplicaciones Científicas De Investigación

Synthetic Applications

3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose serves as an important intermediate in the synthesis of more complex molecules:

- Building Block for Glycosides: It is frequently used as a precursor for synthesizing glycosides and other carbohydrate derivatives due to its ability to undergo selective reactions at the hydroxyl groups.

- Synthesis of Bioactive Compounds: The compound has been utilized in the synthesis of various biologically active molecules, including marine metabolites and pharmaceuticals. For instance, it has been involved in the preparation of derivatives with anti-inflammatory and anti-proliferative activities, which are beneficial for treating autoimmune disorders such as rheumatoid arthritis and lupus erythematosus .

Structural Studies

The compound has been studied using crystallography to understand its molecular conformation and interactions:

- Crystal Structure Analysis: Research has focused on the crystal structures of derivatives like 3-O-benzyl-1,2-O-isopropylidene-5-O-methanesulfonyl-6-O-triphenylmethyl-α-D-glucofuranose. These studies provide insights into stereochemical configurations and reactivity patterns .

Therapeutic Potential

The therapeutic applications of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose derivatives are noteworthy:

- Anti-inflammatory Activity: Some derivatives have demonstrated significant anti-inflammatory properties, making them candidates for treating conditions characterized by excessive inflammation .

- Antiproliferative Effects: Certain studies indicate that these compounds can inhibit cell proliferation, suggesting potential uses in cancer therapeutics .

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

Mecanismo De Acción

The mechanism of action of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose involves its interaction with glycan-related pathways. It acts as a substrate or inhibitor in enzymatic reactions involving glycans. The molecular targets include glycosyltransferases and glycosidases, which are enzymes responsible for the synthesis and degradation of glycans .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Protection Pattern Variants

(a) 3-O-Benzyl-1,2:5,6-Di-O-Isopropylidene-α-D-Glucofuranose (CAS: 18685-18-2)

- Structure : Additional 5,6-O-isopropylidene protection.

- Reactivity: The 5,6-acetonide enhances steric hindrance, limiting selective deprotection. Hydrolysis with 70% acetic acid removes the 5,6-acetonide selectively to yield 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose .

- Applications : Used in deuterated analogs (e.g., 1-C-d(15)) for isotopic labeling studies .

(b) 1,2:5,6-Di-O-Isopropylidene-α-D-Glucofuranose (CAS: 582-52-5)

Functional Group Modifications

(a) 6-Azido-6-Deoxy-1,2-O-Isopropylidene-α-D-Glucofuranose

- Structure : Azide substitution at C4.

- Synthesis : Tosylation of the primary hydroxyl followed by azide displacement .

- Properties : The azide group enables click chemistry for bioconjugation. Crystal structure analysis reveals a twisted tetrahydrofuran (THF) ring and hydrogen-bonded sheets involving O–H⋯N interactions .

(b) 3-O-Octyl-1,2-O-Isopropylidene-α-D-Glucofuranose

Electron-Withdrawing Group Derivatives

(a) 3,5-Di-O-Benzoyl-1,2-O-Isopropylidene-α-D-Glucofuranose

- Structure : Benzoyl esters at C3 and C4.

- Synthesis: Benzoylation of 1,2-O-isopropylidene-α-D-ribo-hexos-3-ulo-1,4:3,6-difuranose .

- Reactivity : Electron-withdrawing benzoyl groups stabilize intermediates in uronic acid synthesis .

(b) 3-O-Acetyl-6-O-Benzoyl-5-O-Methylsulfonyl-1,2-O-Isopropylidene-α-D-Glucofuranose

Crystal Structure and Supramolecular Properties

Comparative crystallography highlights conformational differences:

- 3-O-Benzyl-1,2-O-Isopropylidene-α-D-Glucofuranose: The benzyl group induces steric strain, favoring chair-like furanose conformations .

- 6-Azido Derivative : Twisted THF ring (67.5° dihedral angle) and hydrogen-bonded sheets .

- 3-O-Tosyl Analogs : Tosyl groups enhance leaving-group ability for nucleophilic substitutions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Actividad Biológica

3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose is a derivative of glucose that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzyl group at the 3-position and an isopropylidene protecting group at the 1 and 2 positions of the glucose molecule. This structural modification enhances its stability and solubility, which are crucial for biological interactions.

The biological activity of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose primarily involves its interaction with various cellular targets. Research indicates that it may modulate signaling pathways associated with inflammation and immune responses:

- Inhibition of TNF-α Activity : Studies have shown that this compound can inhibit the secretion of active Tumor Necrosis Factor-alpha (TNF-α) from activated T cells. TNF-α is a key cytokine involved in systemic inflammation and is implicated in various autoimmune diseases .

- Selective Acylation : The compound has been subjected to selective acylation processes, which enhance its pharmacological properties. For instance, selective stearoylation and palmitoylation have been explored to modify its activity further .

Antiinflammatory Effects

Research indicates that 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose exhibits significant anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines in vitro, making it a potential candidate for therapeutic applications in inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound can affect cell viability in various cancer cell lines. The effective concentration for achieving a 50% reduction in cell viability ranges from 10 to 100 mg/ml, indicating a dose-dependent response .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Cytotoxicity Assay : A study conducted on human cancer cell lines demonstrated that 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose exhibits cytotoxic effects at concentrations ranging from 10 mg/ml to 100 mg/ml. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

- Inflammatory Response Modulation : In another study focusing on macrophage activation, the compound significantly inhibited TNF-α production when macrophages were stimulated with lipopolysaccharide (LPS). This suggests potential use in managing conditions characterized by excessive inflammation .

- Selective Acylation for Enhanced Activity : Research into selective acylation methods revealed that modifying the acyl groups on this compound can enhance its biological activity. For example, stearoylation improved its anti-inflammatory properties compared to unmodified forms .

Data Tables

| Biological Activity | Concentration Range (mg/ml) | Effect Observed |

|---|---|---|

| Cytotoxicity | 10 - 100 | Reduction in cell viability |

| TNF-α Inhibition | Variable | Decreased secretion from activated T cells |

| Anti-inflammatory Response | Variable | Reduced pro-inflammatory cytokines |

Q & A

Basic: What are the key synthetic routes for preparing 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose, and how do reaction conditions influence yield?

Answer:

The synthesis typically begins with D-glucose, which undergoes sequential protection of hydroxyl groups. A common method involves:

Isopropylidene protection : Reacting D-glucose with acetone in the presence of H₂SO₄ and CuSO₄ to form 1,2-O-isopropylidene-α-D-glucofuranose ( ).

Benzylation : Introducing the benzyl group at the 3-OH position using benzyl bromide (BnBr) under basic conditions (e.g., NaH in THF) ().

- Critical factors :

- Temperature : Lower temperatures (0°C) minimize side reactions during benzylation.

- Catalyst : Use of phase-transfer catalysts (e.g., TBAI) improves regioselectivity ().

- Solvent : Anhydrous THF or DMF ensures efficient deprotonation of hydroxyl groups ().

Reported yields range from 46% for initial isopropylidene protection to >85% for benzylation steps ().

Basic: How is the structure of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose confirmed experimentally?

Answer:

Structural confirmation relies on:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 4.8–5.2 ppm confirm the anomeric proton (C1) in the furanose ring. Benzyl protons appear as a multiplet at δ 7.3–7.4 ppm ().

- ¹³C NMR : Isopropylidene carbons resonate at δ 25–30 ppm, while the benzyl group’s quaternary carbon appears at ~138 ppm ().

- Mass spectrometry : HRMS provides exact mass verification (e.g., [M+Na]⁺ = 373.1624 for C₁₉H₂₆O₆Na) ().

- X-ray crystallography : Rarely used due to the compound’s oily nature, but derivatives (e.g., crystalline acetates) may be analyzed ().

Advanced: How does the 3-O-benzyl group influence regioselectivity in subsequent reactions, such as glycosylation or acylation?

Answer:

The benzyl group acts as a permanent protecting group, directing reactivity to the remaining hydroxyls (C5/C6):

- Steric hindrance : The bulky benzyl group at C3 limits nucleophilic attack at this position, favoring reactions at C5/C6 ().

- Electronic effects : Electron-withdrawing benzyl ethers slightly deactivate adjacent hydroxyls, but steric factors dominate.

- Example : In glycosylation reactions, the 5,6-diol (after isopropylidene deprotection) becomes the primary site for coupling ().

Comparative studies show that 3-O-benzyl derivatives exhibit higher regioselectivity than 3-O-acetyl analogs due to reduced lability ().

Advanced: What contradictions exist in reported biological activities of derivatives, and how can experimental design resolve them?

Answer:

Discrepancies arise in studies of glycosidase inhibition :

- Reported IC₅₀ values for 3-O-benzyl derivatives vary by >10-fold across assays (e.g., 2–25 μM for α-glucosidase) ( ).

- Causes :

- Enzyme source variability (e.g., human vs. microbial α-glucosidase).

- Assay conditions (pH, substrate concentration).

Resolution strategies :

Standardized assays : Use recombinant enzymes and fixed substrate concentrations (e.g., 1 mM p-nitrophenyl glycoside) ( ).

Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition ( ).

Structural analogs : Compare with 3-O-methyl or 3-O-acetyl derivatives to isolate benzyl group effects ().

Advanced: How do computational methods aid in predicting the reactivity of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose in drug design?

Answer:

Computational tools are used to:

- Docking studies : Predict binding affinity to targets (e.g., HIV protease or glycosyltransferases) by modeling the compound’s conformation ( ).

- DFT calculations : Analyze charge distribution to identify nucleophilic/electrophilic sites. For example, C5 hydroxyl shows higher nucleophilicity than C6 ().

- MD simulations : Assess stability of glycosidic bonds in aqueous vs. lipid environments, critical for prodrug design ( ).

A 2023 study combined docking with synthesis to design 3-O-benzyl derivatives with enhanced blood-brain barrier permeability for neuro-oncology applications ( ).

Basic: What are the primary applications of 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose in carbohydrate chemistry?

Answer:

Key applications include:

- Glycosyl donor synthesis : The 5,6-diol is activated (e.g., as imidates or trichloroacetimidates) for oligosaccharide assembly ().

- Enzyme inhibitor scaffolds : Modifications at C5/C6 generate analogs of nojirimycin (glycosidase inhibitors) ( ).

- Chiral building blocks : Used in asymmetric synthesis of nucleosides (e.g., antiviral agents) ().

- Protecting group strategies : The benzyl group’s stability under acidic/basic conditions enables multi-step syntheses ().

Advanced: How do competing protection/deprotection strategies (e.g., benzyl vs. allyl groups) impact synthetic workflows?

Answer:

- Benzyl (Bn) : Removed via hydrogenolysis (H₂/Pd-C), compatible with acid-labile isopropylidene groups ().

- Allyl : Cleaved under mild Pd(0)-catalyzed conditions, useful for acid-sensitive targets ( ).

Trade-offs :

Table 1: Comparative Reactivity of 3-O-Protected Glucofuranose Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.